molecular formula C19H21ClN2O4 B244292 N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

Katalognummer B244292
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: GFZAGEUXQQCRET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, commonly known as CR845, is a novel, non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid analgesics, CR845 does not bind to the mu-opioid receptor and therefore does not produce the same side effects, such as respiratory depression, addiction, and tolerance.

Wirkmechanismus

CR845 acts as a selective agonist of the kappa-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the kappa-opioid receptor by CR845 leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesia and other effects. Unlike traditional opioid analgesics, which also activate the mu-opioid receptor, activation of the kappa-opioid receptor by CR845 does not produce the same degree of respiratory depression, addiction, and tolerance.
Biochemical and Physiological Effects:
CR845 has been shown to produce a variety of biochemical and physiological effects in preclinical and clinical studies. These effects include the modulation of pain signaling pathways, the reduction of inflammation and oxidative stress, the improvement of immune function, the enhancement of neuroplasticity and neuroprotection, and the regulation of gastrointestinal and renal function. These effects are mediated by the activation of the kappa-opioid receptor and other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Vorteile Und Einschränkungen Für Laborexperimente

CR845 has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool compound to study the role of the kappa-opioid receptor in pain and other physiological processes. CR845 can also be used to compare and contrast with other opioid and non-opioid analgesics in terms of efficacy, safety, and mechanism of action. However, one limitation is that CR845 may not fully replicate the complexity and variability of human pain conditions, and may not be suitable for all types of pain models or assays. In addition, CR845 may have off-target effects or interactions with other drugs or chemicals that need to be taken into account.

Zukünftige Richtungen

There are several future directions for the research and development of CR845. One direction is to further explore the pharmacological and physiological effects of CR845 in different pain models and patient populations, and to optimize the dosing, administration, and formulation of CR845 for clinical use. Another direction is to investigate the potential of CR845 for the treatment of other conditions, such as pruritus, depression, anxiety, and addiction, which are also associated with the kappa-opioid receptor. A third direction is to develop new and more selective agonists and antagonists of the kappa-opioid receptor, based on the structure and activity of CR845, to improve the specificity and efficacy of pain management. Overall, CR845 represents a promising and innovative approach to pain management, and has the potential to transform the field of analgesic drug discovery and development.

Synthesemethoden

CR845 is synthesized by the reaction of 4-chlorophenoxyacetic acid with 2-methoxy-4-nitrophenyl isocyanate, followed by reduction of the nitro group to an amino group and acylation with 2-methylpropionic anhydride. The final product is purified by chromatography and recrystallization. The overall yield of the synthesis is around 35%.

Wissenschaftliche Forschungsanwendungen

CR845 has been extensively studied in preclinical and clinical trials for the treatment of various types of pain, including postoperative pain, osteoarthritis pain, chronic low back pain, and pruritus (itching) associated with chronic kidney disease. In preclinical studies, CR845 has shown potent analgesic effects in various animal models of pain, without producing respiratory depression or other opioid-related side effects. In clinical trials, CR845 has demonstrated efficacy in reducing pain intensity and improving functional outcomes, as well as safety and tolerability in patients with acute and chronic pain.

Eigenschaften

Molekularformel

C19H21ClN2O4

Molekulargewicht

376.8 g/mol

IUPAC-Name

N-[4-[[2-(4-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-16-9-6-14(10-17(16)25-3)21-18(23)11-26-15-7-4-13(20)5-8-15/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

GFZAGEUXQQCRET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)OC

Kanonische SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.